molecular formula C22H28N2O3S B2995147 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide CAS No. 941906-97-4

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

Cat. No.: B2995147
CAS No.: 941906-97-4
M. Wt: 400.54
InChI Key: ZBVQSHZDGFGTTK-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinolin core with a 2-oxo moiety at position 2, an isopentyl group at position 1, and a 2-phenylethanesulfonamide substituent at position 5. Its molecular formula is C22H26N2O3S, yielding a molecular weight of 398.5 g/mol. The sulfonamide group enhances hydrophilicity, while the isopentyl and phenyl groups contribute to lipophilicity, balancing its pharmacokinetic profile. Structural studies of this compound likely employ X-ray crystallography or NMR, with refinement tools such as SHELX (e.g., SHELXL for small-molecule refinement) .

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17(2)12-14-24-21-10-9-20(16-19(21)8-11-22(24)25)23-28(26,27)15-13-18-6-4-3-5-7-18/h3-7,9-10,16-17,23H,8,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVQSHZDGFGTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide has shown potential in biological studies, particularly in the context of anti-cancer and anti-inflammatory activities. Preclinical studies have demonstrated its ability to inhibit certain cancer cell lines and reduce inflammation in animal models.

Medicine: The compound is currently under investigation in clinical trials to evaluate its safety and efficacy in treating various diseases. Its potential as a therapeutic agent is being explored, with a focus on its anti-cancer and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to the creation of novel products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors involved in cellular processes, leading to the modulation of biological activities. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Tetrahydroquinolin Cores

Compound A : N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide
  • Substituents : Thiazol-oxazole-carboxamide at position 6.
  • Molecular Weight : ~375.4 g/mol (estimated from formula).
  • Key Data : Synthesized in 87% yield via filtration and dichloromethane washing .
Compound B : (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
  • Substituents: Methyl group at position 1, tetrahydroisoquinolin-propanamide at position 6.
  • Molecular Weight : 363.45 g/mol .
  • Key Data: Features a fused tetrahydroisoquinolin ring, increasing steric bulk.
  • Comparison : Lower molecular weight and altered substituents may improve membrane permeability but reduce target specificity relative to the target compound’s phenylethanesulfonamide group.

Dual Inhibitors of FP-2 and FP-3

Compound QOD : Quinolinyl oxamide derivative
  • Structure: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide.
  • Activity : Potent dual inhibitor of FP-2/FP-3 proteases but lacks structural interaction data .
  • Comparison : The ethanediamide linker in QOD differs from the sulfonamide in the target compound, which may confer stronger hydrogen-bonding interactions with protease active sites.
Compound ICD : Indole carboxamide derivative
  • Structure: N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide.
  • Activity : Dual FP-2/FP-3 inhibition with uncharacterized binding dynamics .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B QOD ICD
Molecular Weight (g/mol) 398.5 ~375.4 363.45 ~450 (estimated) ~430 (estimated)
Key Substituents Phenylethanesulfonamide Thiazol-oxazole Tetrahydroisoquinolin Benzodioxol-ethanediamide Biphenyl-indole
Hydrophilicity Moderate (sulfonamide) Low (heterocycles) Low (alkyl chains) Moderate (amide) Low (aromatic)
Synthetic Yield Not reported 87% Not reported Not reported Not reported

Mechanistic and Structural Insights

  • Target Compound : The sulfonamide group may engage in hydrogen bonding with enzymatic targets, while the isopentyl group enhances lipophilicity for membrane penetration. Structural refinement via SHELX tools ensures high-resolution crystallographic data .
  • QOD/ICD : Despite dual inhibitory activity, the lack of structural data limits SAR optimization . In contrast, the target compound’s well-defined sulfonamide substituent allows precise modifications for potency and selectivity.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological relevance.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The sulfonamide group contributes to its biological activity, particularly in antibacterial applications. The molecular formula for this compound is C18H26N2O2SC_{18}H_{26}N_{2}O_{2}S with a molecular weight of approximately 350.48 g/mol.

The biological activity of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.
  • Signal Transduction Interference : The compound could affect cellular signaling pathways, leading to alterations in gene expression and cellular behavior.

Antimicrobial Properties

Sulfonamides have a long history of use as antibiotics. Preliminary studies indicate that N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide exhibits significant antibacterial activity against various strains of bacteria. Its mechanism likely involves the inhibition of bacterial folate synthesis.

Antiviral Activity

Recent research has explored the antiviral potential of tetrahydroquinoline derivatives. Initial findings suggest that this compound may exhibit activity against certain viral strains, including coronaviruses. Comparative studies have shown that modifications to the tetrahydroquinoline structure can enhance antiviral efficacy .

Anticancer Potential

The tetrahydroquinoline scaffold is associated with anticancer properties. Compounds derived from this structure have demonstrated cytotoxic effects on various cancer cell lines. Studies are ongoing to evaluate the specific mechanisms through which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide exerts its anticancer effects .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria in vitro.
Antiviral Studies Showed preliminary effectiveness against human coronavirus strains; further modifications are being explored to enhance activity.
Cytotoxicity Tests Exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

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